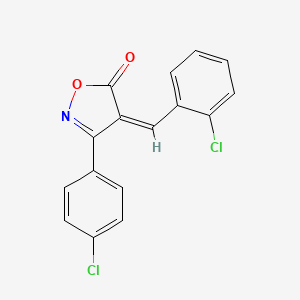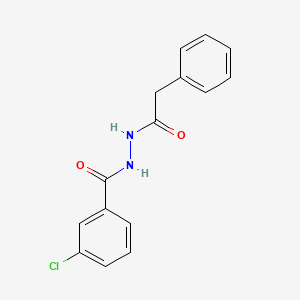
3-chloro-N'-(phenylacetyl)benzohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-chloro-N'-(phenylacetyl)benzohydrazide, also known as CPB, is a synthetic compound that has been extensively studied for its potential use in various scientific research applications. CPB belongs to the class of hydrazides and has a molecular weight of 319.78 g/mol.
Wirkmechanismus
The exact mechanism of action of 3-chloro-N'-(phenylacetyl)benzohydrazide is not fully understood. However, it is believed that 3-chloro-N'-(phenylacetyl)benzohydrazide works by inhibiting the activity of certain enzymes and proteins that are essential for cancer cell growth and proliferation. 3-chloro-N'-(phenylacetyl)benzohydrazide has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. 3-chloro-N'-(phenylacetyl)benzohydrazide also inhibits the activity of the STAT3 signaling pathway, which is known to play a key role in cancer cell survival and proliferation.
Biochemical and Physiological Effects:
3-chloro-N'-(phenylacetyl)benzohydrazide has been shown to have a number of biochemical and physiological effects. In addition to its anti-cancer activity, 3-chloro-N'-(phenylacetyl)benzohydrazide has also been shown to exhibit anti-inflammatory and analgesic properties. 3-chloro-N'-(phenylacetyl)benzohydrazide has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, which are known to play a key role in the development of inflammatory diseases such as arthritis and asthma.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 3-chloro-N'-(phenylacetyl)benzohydrazide is its potent anti-cancer activity. 3-chloro-N'-(phenylacetyl)benzohydrazide has been shown to be effective against a wide range of cancer cell lines, making it a promising candidate for further research and development. However, 3-chloro-N'-(phenylacetyl)benzohydrazide also has some limitations. One of the main limitations is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings. Additionally, 3-chloro-N'-(phenylacetyl)benzohydrazide has not yet been extensively studied in vivo, so its potential toxicity and side effects are not well understood.
Zukünftige Richtungen
There are a number of potential future directions for research on 3-chloro-N'-(phenylacetyl)benzohydrazide. One area of research is in the development of more efficient and cost-effective synthesis methods for 3-chloro-N'-(phenylacetyl)benzohydrazide. Another area of research is in the development of new formulations of 3-chloro-N'-(phenylacetyl)benzohydrazide that can improve its solubility and bioavailability. Additionally, more research is needed to fully understand the mechanism of action of 3-chloro-N'-(phenylacetyl)benzohydrazide and its potential toxicity and side effects. Finally, there is a need for more in vivo studies to determine the efficacy of 3-chloro-N'-(phenylacetyl)benzohydrazide in animal models and potentially in human clinical trials.
Synthesemethoden
3-chloro-N'-(phenylacetyl)benzohydrazide can be synthesized using a simple one-pot reaction between 3-chlorobenzohydrazide and phenylacetic acid in the presence of a suitable catalyst. The reaction is carried out in a solvent such as ethanol or acetic acid and is typically heated to reflux for several hours. The resulting product is then purified using standard techniques such as recrystallization or column chromatography.
Wissenschaftliche Forschungsanwendungen
3-chloro-N'-(phenylacetyl)benzohydrazide has been studied extensively for its potential use in various scientific research applications. One of the most promising areas of research is in the field of cancer treatment. 3-chloro-N'-(phenylacetyl)benzohydrazide has been shown to exhibit potent anti-cancer activity against a wide range of cancer cell lines, including breast, lung, and colon cancer. 3-chloro-N'-(phenylacetyl)benzohydrazide works by inhibiting the growth and proliferation of cancer cells and inducing apoptosis, or programmed cell death.
Eigenschaften
IUPAC Name |
3-chloro-N'-(2-phenylacetyl)benzohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O2/c16-13-8-4-7-12(10-13)15(20)18-17-14(19)9-11-5-2-1-3-6-11/h1-8,10H,9H2,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFTSQHILSJYJLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NNC(=O)C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N'-(phenylacetyl)benzohydrazide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-({[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)acetamide](/img/structure/B5878720.png)
![7-[(2-chloro-4-fluorobenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one](/img/structure/B5878730.png)
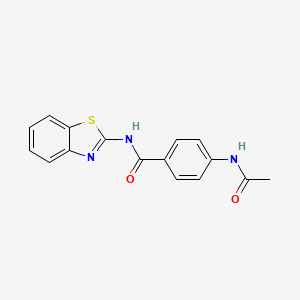
![N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-3-(3-nitrophenyl)acrylamide](/img/structure/B5878738.png)
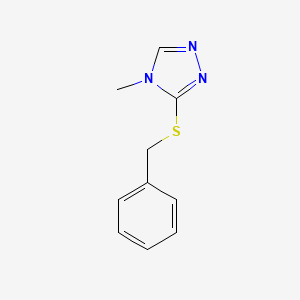

![3-[(4-tert-butylbenzoyl)amino]benzoic acid](/img/structure/B5878751.png)
![methyl 2-({[(4-methoxybenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5878758.png)

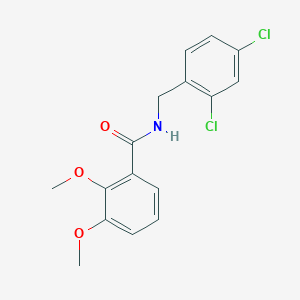
![5-{[(3-methoxyphenyl)amino]methylene}-1-methyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5878775.png)
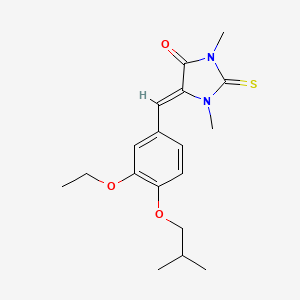
![2-methyl-3-[(2-phenylethyl)amino]-2-cyclopenten-1-one](/img/structure/B5878788.png)
